molecular formula C9H7BrF3NO B1378405 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide CAS No. 1437794-64-3

2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Cat. No. B1378405
CAS RN: 1437794-64-3
M. Wt: 282.06 g/mol
InChI Key: GAONUCUCBQVJEG-UHFFFAOYSA-N
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Description

“2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7BrF3NO . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide” consists of a phenyl ring substituted with a bromo group, a trifluoromethyl group, and an acetamide group . The InChI code for this compound is 1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide” include a melting point of 144-146°C, a predicted boiling point of 346.6±42.0 °C, and a predicted density of 1.666±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Organic Synthesis

It serves as a versatile building block for organic synthesis, facilitating the production of a wide range of compounds. It acts as a catalyst in synthesizing diverse organic substances, including polymers .

Medicinal Chemistry

The compound provides a chemically differentiated building block for medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .

Chemical Shift Sensitivity Studies

In nuclear magnetic resonance (NMR) spectroscopy, this compound is evaluated for its chemical shift dispersion properties, which is essential in the study of molecular structures .

Synthesis of Pexidartinib

It is involved in the synthesis process of pexidartinib, a drug used to treat specific types of tumors .

Thiourea Derivatives Production

This compound is used to produce thiourea derivatives, which have various applications in scientific research and industrial processes .

Safety and Hazards

“2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide” is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of fluorinated compounds, such as “2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide”, in 19F NMR studies of proteins has been discussed in the literature . These studies aim to optimize the resolution of 19F NMR by using fluorinated moieties whose chemical shifts are sensitive to subtle changes in the local dielectric and magnetic shielding environment . This suggests potential future directions in the field of protein structure-function studies using fluorinated compounds.

properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAONUCUCBQVJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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